

A Technical Guide to the Spectroscopic Analysis of Sudan Red 7B-D5

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Compound of Interest		
Compound Name:	Sudan Red 7B-D5	
Cat. No.:	B15558905	Get Quote

This technical guide provides an in-depth overview of the available spectroscopic data for the deuterated dye, **Sudan Red 7B-D5**. It is intended for researchers, scientists, and professionals in drug development and food safety who utilize isotopic labeling for quantitative analysis. This document compiles the known mass spectrometry data, outlines relevant experimental protocols, and presents a logical workflow for its application as an internal standard.

Introduction to Sudan Red 7B-D5

Sudan Red 7B-D5 is the deuterated form of Sudan Red 7B, a fat-soluble diazo dye. The "D5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium. Its primary application in a scientific context is as an internal standard for the quantitative analysis of Sudan Red 7B and other related illegal dyes in various matrices, particularly in food products, by liquid chromatography-mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical method.

Chemical Structure:

While the exact positions of the five deuterium atoms on **Sudan Red 7B-D5** are not consistently published in publicly available literature, they are typically located on one of the phenyl rings to be chemically stable and not exchangeable.

Chemical Formula: C24H16D5N5



• Molecular Weight: 384.49 g/mol [1]

Spectroscopic Data

Detailed, publicly available NMR and MS spectra for **Sudan Red 7B-D5** are scarce. The data presented here is a combination of information available for the deuterated compound and its non-deuterated counterpart, Sudan Red 7B, which serves as a close reference. Certificates of Analysis from commercial suppliers are the most likely source for specific lot-to-lot spectroscopic data.

Mass spectrometry is the primary analytical technique for the application of **Sudan Red 7B-D5**. The key advantage of using the D5 variant is its mass shift compared to the native Sudan Red 7B, allowing for clear differentiation in a mass spectrometer.

Table 1: Mass Spectrometry Data for Sudan Red 7B and Sudan Red 7B-D5

Parameter	Sudan Red 7B	Sudan Red 7B-D5	Reference
Molecular Formula	C24H21N5	C24H16D5N5	[2][3]
Molecular Weight	379.46 g/mol	384.49 g/mol	[1]
Monoisotopic Mass	379.1797 u	384.2111 u	Calculated
Observed m/z (GC-MS)	183 (Top Peak), 197, 182	Not Publicly Available	[2]

Note: The fragmentation pattern of **Sudan Red 7B-D5** in MS/MS is expected to be similar to that of Sudan Red 7B, with a corresponding mass shift in the fragment ions containing the deuterated phenyl ring.

Specific ¹H and ¹³C NMR data for **Sudan Red 7B-D5** are not publicly available. The ¹H NMR spectrum of **Sudan Red 7B-D5** is expected to be similar to that of the non-deuterated compound, with the significant difference being the absence of signals corresponding to the five deuterated protons. The positions of the remaining proton signals may show minor shifts due to isotopic effects.



For reference, a general protocol for acquiring NMR data is provided in the experimental protocols section.

Experimental Protocols

The following protocols are generalized from methods used for the analysis of Sudan dyes in food matrices, where **Sudan Red 7B-D5** would be employed as an internal standard.

This protocol outlines a typical extraction of Sudan dyes from a solid food matrix (e.g., spices).

- Homogenization: Homogenize a representative portion of the sample.
- Weighing: Accurately weigh approximately 1-2 grams of the homogenized sample into a centrifuge tube.
- Internal Standard Spiking: Add a known volume of a standard solution of Sudan Red 7B-D5
 in a suitable solvent (e.g., acetonitrile) to the sample.
- Extraction: Add 10 mL of an appropriate extraction solvent (e.g., acetonitrile or ethyl acetate).
- Vortexing/Shaking: Vortex or shake the mixture vigorously for 10-15 minutes to ensure thorough extraction.
- Centrifugation: Centrifuge the sample at high speed (e.g., 8,000-10,000 rpm) for 5-10 minutes to separate the solid matrix from the solvent.
- Filtration: Filter the supernatant through a 0.22 μ m syringe filter into a clean vial for LC-MS/MS analysis.[4]

This is a general method and should be optimized for the specific instrument and analytes of interest.

- LC System: UPLC or HPLC system
- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm)
- Mobile Phase A: Water with 0.1% formic acid



- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping
 up to a high percentage of mobile phase B to elute the analytes, followed by a reequilibration step.

Flow Rate: 0.2-0.4 mL/min

• Injection Volume: 5-10 μL

MS System: Triple quadrupole mass spectrometer

• Ionization Source: Electrospray Ionization (ESI), positive ion mode

Analysis Mode: Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions for Sudan Red 7B (Hypothetical for D5)

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Sudan Red 7B	380.2	183.1	115.1
Sudan Red 7B-D5	385.2	188.1 (hypothetical)	120.1 (hypothetical)

Note: The precursor and product ions for **Sudan Red 7B-D5** would need to be determined experimentally but are predicted to be shifted by +5 Da if the deuterium is on the fragmented phenyl ring.

This is a general protocol for obtaining NMR spectra of a compound like **Sudan Red 7B-D5**.

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.

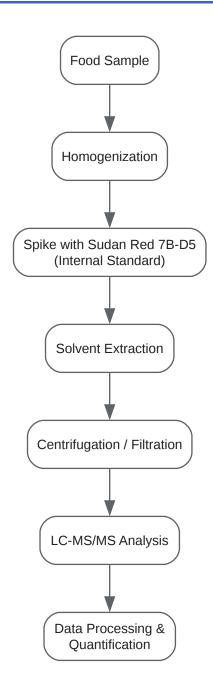


- Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
- Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- 13C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans will be required due to the lower natural abundance of ¹³C.
 - Reference the spectrum to the deuterated solvent peak.

Visualizations

The following diagram illustrates a typical workflow for the analysis of Sudan dyes in a food sample using an internal standard like **Sudan Red 7B-D5**.



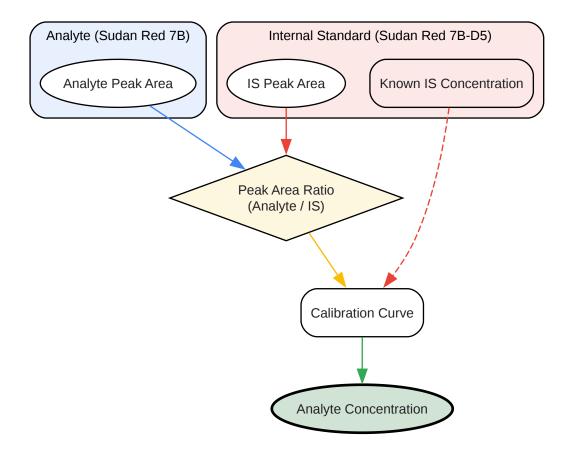


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Caption: A generalized workflow for the quantitative analysis of Sudan dyes.

This diagram shows the principle of using a deuterated internal standard for quantification.





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Caption: The role of an internal standard in quantitative analysis.

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